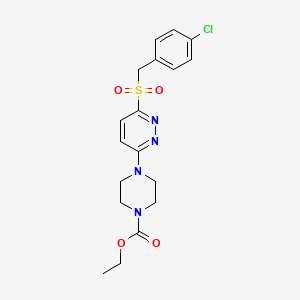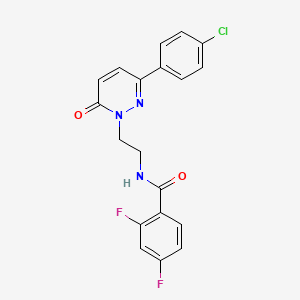
Ethyl 4-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-{6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZIN-3-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyridazine ring, and a chlorophenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZIN-3-YL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Formation of the Piperazine Ring: The piperazine ring can be formed through the cyclization of a suitable diamine with a dihaloalkane.
Coupling of the Rings: The pyridazine and piperazine rings can be coupled together using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-{6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZIN-3-YL}PIPERAZINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acid derivative.
Aplicaciones Científicas De Investigación
ETHYL 4-{6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZIN-3-YL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Biology: It is used as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in industrial applications, such as in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of ETHYL 4-{6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZIN-3-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This can lead to changes in various biological pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
ETHYL 4-{6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZIN-3-YL}PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds with similar piperazine ring structures, such as ethyl 4-{6-[(4-bromophenyl)methanesulfonyl]pyridazin-3-yl}piperazine-1-carboxylate.
Pyridazine Derivatives: Compounds with similar pyridazine ring structures, such as ethyl 4-{6-[(4-methylphenyl)methanesulfonyl]pyridazin-3-yl}piperazine-1-carboxylate.
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups, such as ethyl 4-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperazine-1-carboxylate.
The uniqueness of ETHYL 4-{6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZIN-3-YL}PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities, which may differ from those of other similar compounds.
Propiedades
Fórmula molecular |
C18H21ClN4O4S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
ethyl 4-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21ClN4O4S/c1-2-27-18(24)23-11-9-22(10-12-23)16-7-8-17(21-20-16)28(25,26)13-14-3-5-15(19)6-4-14/h3-8H,2,9-13H2,1H3 |
Clave InChI |
BFDFLHVMABIMOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/structure/B14973593.png)
![N-(4-chlorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B14973594.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide](/img/structure/B14973598.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14973602.png)
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973610.png)
![N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B14973626.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone](/img/structure/B14973631.png)
![Methyl 4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B14973639.png)
![3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B14973643.png)
![5-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B14973650.png)
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14973665.png)
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14973672.png)
![N-(3,4-Dimethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B14973677.png)
